2-Nitro-4-(oxetan-3-yloxy)aniline
Overview
Description
2-Nitro-4-(oxetan-3-yloxy)aniline: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and an oxetane ring attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-(oxetan-3-yloxy)aniline typically involves the nitration of 4-(oxetan-3-yloxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
4-(oxetan-3-yloxy)aniline+HNO3+H2SO4→this compound+H2O
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 2-Nitro-4-(oxetan-3-yloxy)aniline can undergo reduction reactions to form the corresponding amine, 2-Amino-4-(oxetan-3-yloxy)aniline. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products:
Reduction: 2-Amino-4-(oxetan-3-yloxy)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-4-(oxetan-3-yloxy)aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(oxetan-3-yloxy)aniline depends on its specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes and DNA. The oxetane ring may also contribute to the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
2-Nitroaniline: Lacks the oxetane ring, making it less sterically hindered and potentially less reactive.
4-Nitroaniline: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
2-Nitro-4-methoxyaniline: Contains a methoxy group instead of an oxetane ring, leading to different chemical properties and applications.
Uniqueness: 2-Nitro-4-(oxetan-3-yloxy)aniline is unique due to the presence of the oxetane ring, which imparts distinct steric and electronic effects. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-nitro-4-(oxetan-3-yloxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8-2-1-6(3-9(8)11(12)13)15-7-4-14-5-7/h1-3,7H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNRGWSESKVIJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC(=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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